molecular formula C15H20N2O4S2 B12117412 3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12117412
M. Wt: 356.5 g/mol
InChI Key: GGHWPYWDIVLJDC-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a bicyclic sulfonamide derivative featuring a thieno[3,4-d][1,3]thiazole core fused with a tetrahydro ring system. The compound is distinguished by a 3,4-dimethoxyphenethyl substituent at position 3 and a 5,5-dioxide modification, which enhances its polarity and stability . The 3,4-dimethoxyphenyl group is a hallmark of bioactive molecules, often associated with interactions in central nervous system (CNS) targets due to its electron-donating methoxy substituents. The 5,5-dioxide moiety, common in sulfonamide derivatives, improves aqueous solubility and metabolic resistance compared to non-oxidized analogs .

Properties

Molecular Formula

C15H20N2O4S2

Molecular Weight

356.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C15H20N2O4S2/c1-20-12-4-3-10(7-13(12)21-2)5-6-17-11-8-23(18,19)9-14(11)22-15(17)16/h3-4,7,11,14,16H,5-6,8-9H2,1-2H3

InChI Key

GGHWPYWDIVLJDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3CS(=O)(=O)CC3SC2=N)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the thieno[3,4-d][1,3]thiazole core: This step involves the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.

    Introduction of the dimethoxyphenyl group: This is achieved through a Friedel-Crafts alkylation reaction, where the thieno[3,4-d][1,3]thiazole core is reacted with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.

    Oxidation and imine formation: The final step involves the oxidation of the thiazole ring and the formation of the imine group using suitable oxidizing agents and amine derivatives.

Chemical Reactions Analysis

3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, where methoxy groups can be replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazole and thieno-thiazole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that similar thiazole derivatives showed promising results against breast and lung cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action is believed to involve the disruption of cellular signaling pathways related to cancer growth .

Antimicrobial Properties

Compounds with thiazole structures have been noted for their antimicrobial activities. The incorporation of the dimethoxyphenyl group enhances the lipophilicity and biological activity against a range of bacteria and fungi.

  • Research Findings : In vitro studies have shown that related compounds possess activity against Gram-positive and Gram-negative bacteria as well as certain fungal strains. This suggests potential applications in developing new antimicrobial agents .

Neuroprotective Effects

Emerging research points towards the neuroprotective effects of thiazole derivatives. The compound may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.

  • Case Study : A recent study highlighted that similar compounds could protect neuronal cells from oxidative damage, suggesting potential therapeutic applications in diseases like Alzheimer's and Parkinson's .

Anti-diabetic Potential

Thiazole derivatives have also been investigated for their anti-diabetic properties. These compounds may enhance insulin sensitivity and reduce blood glucose levels.

  • Experimental Evidence : Animal studies have shown that compounds similar to the one can improve glucose tolerance and insulin sensitivity, indicating their potential as therapeutic agents for diabetes management .

Summary Table of Applications

Application AreaObserved EffectsReferences
Anticancer ActivityInduces apoptosis; inhibits cell proliferation
Antimicrobial PropertiesEffective against various bacteria and fungi
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Anti-diabetic PotentialEnhances insulin sensitivity; lowers blood glucose

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Tetrahydrothieno[3,4-d]thiazole 3-(3,4-Dimethoxyphenethyl) Imine, 5,5-dioxide ~431*
N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Tetrahydrothieno[3,4-d]thiazole 3-(3,4-Dimethoxyphenyl), acetamide Acetamide, 5,5-dioxide 402.5
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Tetrahydrothieno[3,4-d]imidazole Phenyl, 3-(trifluoromethyl)phenyl Thione, 5,5-dioxide 448.5
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide Tetrahydrothieno[3,4-d]imidazolone 4-Ethoxyphenyl, 4-methoxyphenyl Imidazolone, 5,5-dioxide 402.5

*Estimated based on analogous structures.

Key Observations:

Core Heterocycles: The target compound and share a thieno[3,4-d]thiazole core, whereas and feature thienoimidazole derivatives. The imine group in the target compound contrasts with the acetamide in and the thione in , altering hydrogen-bonding capacity and metabolic stability .

Substituent Effects :

  • The 3,4-dimethoxyphenethyl group in the target compound provides steric bulk and electron-donating effects, favoring interactions with aromatic receptors (e.g., serotonin or dopamine receptors) .
  • The trifluoromethyl group in introduces strong electron-withdrawing effects, increasing lipophilicity and resistance to oxidative metabolism .
  • Ethoxy and methoxy substituents in balance solubility and membrane permeability, making it a candidate for drug-intermediate synthesis .

Sulfone Group (5,5-Dioxide): All compounds feature the 5,5-dioxide modification, which reduces sulfur oxidation susceptibility and enhances thermal stability compared to mono-oxidized analogs .

Key Observations:
  • Hydrazonoyl halides and triethylamine in ethanol (as in ) are common for introducing nitrogen-based functional groups, though the target compound’s imine group may require distinct precursors.
  • The trifluoromethyl group in necessitates specialized fluorinated building blocks, increasing synthetic complexity compared to methoxy-substituted analogs .

Q & A

Q. What collaborative frameworks enhance interdisciplinary research on this compound?

  • Methodological Answer :
  • Data sharing platforms : Use platforms like Zenodo for open-access spectral/biological data .
  • Cross-disciplinary teams : Integrate chemists, biologists, and computational scientists for mechanistic and translational studies .

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